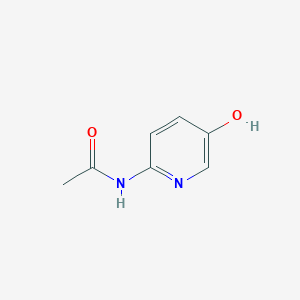

N-(5-Hydroxypyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-hydroxypyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHYOJBXOLFMHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598571 |

Source

|

| Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159183-89-8 |

Source

|

| Record name | N-(5-Hydroxypyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: N-(5-Hydroxypyridin-2-yl)acetamide

CAS Number: 159183-89-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(5-Hydroxypyridin-2-yl)acetamide, a pyridin-2-yl acetamide derivative of interest in medicinal chemistry. This document consolidates available data on its synthesis, potential biological activities, and mechanisms of action, drawing from literature on structurally related compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 159183-89-8 | Internal Database |

| Molecular Formula | C₇H₈N₂O₂ | Internal Database |

| Molecular Weight | 152.15 g/mol | Internal Database |

| Canonical SMILES | CC(=O)NC1=NC=CC(O)=C1 | Internal Database |

| InChI Key | YFUPOILBWKPOQG-UHFFFAOYSA-N | Internal Database |

Synthesis and Experimental Protocols

Synthesis of 2-amino-5-hydroxypyridine (Starting Material)

A common method for the synthesis of 2-amino-5-hydroxypyridine is through the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine.[1][2]

Experimental Protocol: Hydrogenation of 5-(benzyloxy)pyridin-2-amine [1][2]

-

Materials:

-

5-(benzyloxy)pyridin-2-amine

-

Ethanol

-

10% Palladium on activated carbon (Pd/C)

-

Toluene

-

Hydrogen gas

-

-

Equipment:

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In an autoclave, combine 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Pd/C.

-

Pressurize the autoclave with hydrogen gas to 0.2 MPa.

-

Stir the reaction mixture at 25°C for several hours, monitoring the reaction progress.

-

Upon completion, vent the autoclave and filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the catalyst residue with ethanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-amino-5-hydroxypyridine.

-

Proposed Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

The final product can be synthesized by the acetylation of 2-amino-5-hydroxypyridine using acetic anhydride.

Proposed Experimental Protocol: Acetylation of 2-amino-5-hydroxypyridine

-

Materials:

-

2-amino-5-hydroxypyridine

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-amino-5-hydroxypyridine in a suitable aprotic solvent such as dichloromethane in a round-bottom flask.

-

Optionally, add a catalytic amount of pyridine.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude N-(5-Hydroxypyridin-2-yl)acetamide can be further purified by recrystallization or column chromatography.

-

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of N-(5-Hydroxypyridin-2-yl)acetamide is limited. However, research on the structurally similar compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , suggests a potent anti-inflammatory profile.

This analogue has been shown to act as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, indicating its potential as a therapeutic agent for inflammatory conditions such as inflammatory bowel disease.[3] The inhibitory activity of the trimethylated analogue on TNF-α and IL-6 signaling pathways suggests that N-(5-Hydroxypyridin-2-yl)acetamide may share a similar mechanism of action.

Proposed Anti-Inflammatory Assay Protocol

An in vitro cell-based assay can be employed to determine the anti-inflammatory activity of N-(5-Hydroxypyridin-2-yl)acetamide, based on protocols used for similar compounds.[4]

-

Cell Line: Human monocytic cell line (e.g., THP-1).

-

Differentiation: Differentiate THP-1 cells into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS).

-

Treatment: Pre-treat differentiated cells with varying concentrations of N-(5-Hydroxypyridin-2-yl)acetamide.

-

Endpoint Measurement: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using ELISA kits.

-

Positive Control: A known anti-inflammatory agent, such as dexamethasone.

Signaling Pathways

Based on the activity of its analogue, N-(5-Hydroxypyridin-2-yl)acetamide is hypothesized to modulate the TNF-α and IL-6 signaling pathways.

Caption: Potential inhibition of the TNF-α signaling pathway.

Caption: Potential inhibition of the IL-6 signaling pathway.

References

- 1. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]

- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

N-(5-Hydroxypyridin-2-yl)acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with hydroxyl and acetamido groups, suggests potential for various biological activities. This technical guide provides a detailed overview of its chemical properties, synthesis, and potential therapeutic applications, drawing from available data on the compound and its structural analogs.

Chemical and Physical Properties

A comprehensive summary of the known and predicted chemical and physical properties of N-(5-Hydroxypyridin-2-yl)acetamide is presented below. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.

Table 1: Chemical and Physical Properties of N-(5-Hydroxypyridin-2-yl)acetamide

| Property | Value | Source |

| IUPAC Name | N-(5-hydroxypyridin-2-yl)acetamide | |

| CAS Number | 159183-89-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Predicted to be soluble in polar protic solvents like ethanol and methanol, and moderately soluble in dichloromethane and chloroform. Sparingly soluble in water. | |

| pKa | Not available | |

| LogP | 0.7456 (Predicted for N-(4-Hydroxypyridin-2-yl)acetamide) | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

This protocol is based on the well-established N-acetylation of aminopyridines.

1. Synthesis of 2-Amino-5-hydroxypyridine (Precursor)

A potential route to the precursor, 2-amino-5-hydroxypyridine, involves the deprotection of a protected amine. For instance, 2-amino-5-benzyloxypyridine can be hydrogenated over a palladium on carbon catalyst to yield 2-amino-5-hydroxypyridine.

2. Acetylation of 2-Amino-5-hydroxypyridine

-

Materials:

-

2-Amino-5-hydroxypyridine

-

Acetic anhydride

-

A suitable solvent (e.g., pyridine, glacial acetic acid, or an inert solvent like dichloromethane with a base)

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 2-amino-5-hydroxypyridine in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by quenching the reaction with water or ice, followed by extraction with an appropriate organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

3. Purification

The crude N-(5-Hydroxypyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure product.

Logical Workflow for Synthesis

Caption: Synthetic workflow for N-(5-Hydroxypyridin-2-yl)acetamide.

Spectroscopic Characterization

Experimental spectroscopic data for N-(5-Hydroxypyridin-2-yl)acetamide is not currently available in the public domain. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for N-(5-Hydroxypyridin-2-yl)acetamide

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and singlets for the amide and hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts of the pyridine carbons will be characteristic of the substitution pattern. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), O-H stretching (hydroxyl), C=O stretching (amide I band), and N-H bending (amide II band). Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyridine ring. |

Biological Activity and Potential Signaling Pathways

While direct biological studies on N-(5-Hydroxypyridin-2-yl)acetamide are limited, research on structurally related compounds provides insights into its potential therapeutic applications.

Anti-inflammatory and Anticolitis Activity

A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a methylated analog, demonstrated significant inhibitory activity against TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells.[3] This suggests that N-(5-Hydroxypyridin-2-yl)acetamide may also possess anti-inflammatory properties, potentially relevant for the treatment of inflammatory bowel disease (IBD).[3] The mechanism of action is likely through the inhibition of pro-inflammatory cytokine signaling pathways.

Potential Signaling Pathway Inhibition

The inhibition of TNF-α and IL-6 signaling is a key therapeutic strategy in many inflammatory diseases. These cytokines activate intracellular signaling cascades, such as the NF-κB and JAK-STAT pathways, leading to the expression of inflammatory genes. It is plausible that N-(5-Hydroxypyridin-2-yl)acetamide could modulate these pathways.

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Conclusion

N-(5-Hydroxypyridin-2-yl)acetamide is a molecule with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory therapeutics. While there is a significant gap in the publicly available experimental data for this specific compound, this technical guide provides a foundational understanding of its chemical properties and a framework for its synthesis and potential biological evaluation based on the current knowledge of related structures. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of N-(5-Hydroxypyridin-2-yl)acetamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant biological context of N-(5-Hydroxypyridin-2-yl)acetamide. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical identity, and, where direct experimental data is unavailable, insights from closely related analogues.

Chemical Identity and Properties

N-(5-Hydroxypyridin-2-yl)acetamide is a pyridinamine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 159183-89-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | N-(5-hydroxypyridin-2-yl)acetamide | |

| Canonical SMILES | CC(=O)NC1=NC=C(O)C=C1 |

Molecular Structure Visualization

The two-dimensional chemical structure of N-(5-Hydroxypyridin-2-yl)acetamide is depicted below. This visualization, generated using the DOT language, illustrates the arrangement of atoms and bonds within the molecule, highlighting the acetamide group attached to the pyridinol ring.

Spectroscopic and Crystallographic Data

Synthesis Methodology

A general and representative experimental protocol for the synthesis of N-(5-Hydroxypyridin-2-yl)acetamide is described below, based on standard acetylation procedures for aminopyridines.

Reaction: Acetylation of 2-amino-5-hydroxypyridine.

Reagents and Materials:

-

2-amino-5-hydroxypyridine

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-5-hydroxypyridine in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(5-Hydroxypyridin-2-yl)acetamide.

Biological Context and Signaling Pathways

While specific biological activities of N-(5-Hydroxypyridin-2-yl)acetamide are not extensively documented, its structural analogues have been investigated for their potential as anti-inflammatory agents. Notably, derivatives of N-(5-hydroxy-pyridin-2-yl)acetamide have shown inhibitory activity against pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are key mediators in inflammatory signaling pathways.

TNF-α Signaling Pathway

The TNF-α signaling pathway is a critical regulator of inflammation, immunity, and apoptosis. The binding of TNF-α to its receptor, TNFR1, initiates a cascade of intracellular events. This can lead to the activation of the NF-κB and MAPK signaling pathways, resulting in the expression of pro-inflammatory genes.

IL-6 Signaling Pathway

IL-6 is another key pro-inflammatory cytokine. Its signaling is initiated by binding to the IL-6 receptor (IL-6R), which then associates with the gp130 signal-transducing subunit. This leads to the activation of the JAK-STAT and MAPK pathways, which in turn regulate the expression of genes involved in inflammation and immune responses.

Conclusion

N-(5-Hydroxypyridin-2-yl)acetamide is a molecule of interest with potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents. While detailed experimental data on its molecular structure and properties are currently limited, this guide provides a foundational understanding based on its chemical identity and the context of its structural analogues. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, crystal structure, and biological activity, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on N-(5-Hydroxypyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a pyridin-2-yl acetamide derivative. This class of compounds has garnered interest in medicinal chemistry due to their potential as modulators of inflammatory pathways. This technical guide provides a comprehensive overview of N-(5-Hydroxypyridin-2-yl)acetamide, including its chemical properties, potential biological activities, and the signaling pathways it may influence. The information presented herein is intended to support further research and drug development efforts.

IUPAC Name and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(5-hydroxypyridin-2-yl)acetamide .

Physicochemical Data

A summary of the key physicochemical properties for N-(5-Hydroxypyridin-2-yl)acetamide is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | ChemScene[1] |

| Molecular Weight | 152.15 g/mol | ChemScene[1] |

| CAS Number | 159183-89-8 | ChemUniverse[2] |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 0.7456 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Potential Biological Activity and Mechanism of Action

While specific biological data for N-(5-Hydroxypyridin-2-yl)acetamide is limited in publicly available literature, a closely related analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , has been studied for its anti-inflammatory properties. This analogue has been shown to be a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, suggesting its potential as a therapeutic agent for inflammatory bowel disease (IBD).[3]

Given the structural similarity, it is hypothesized that N-(5-Hydroxypyridin-2-yl)acetamide may exhibit a similar mechanism of action by targeting the TNF-α and IL-6 signaling pathways. These pathways are critical mediators of the inflammatory response.

Quantitative Bioactivity Data (of Analogue)

The following table summarizes the inhibitory activity of the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Compound 1 in the cited study), against TNF-α and IL-6 induced monocyte adhesion to colon epithelial cells.

| Compound | Concentration | Inhibition of TNF-α-induced adhesion | Inhibition of IL-6-induced adhesion | Comparator |

| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | 1 µM | Similar to tofacitinib | Similar to tofacitinib | Tofacitinib (1 µM), Mesalazine (1000 µM) |

Data extracted from a study on a trimethylated analogue of N-(5-Hydroxypyridin-2-yl)acetamide.[3]

Signaling Pathways

Based on the activity of its analogue, N-(5-Hydroxypyridin-2-yl)acetamide is predicted to modulate the TNF-α and IL-6 signaling cascades.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that binds to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that lead to inflammation, cell survival, or apoptosis.[4] The pathway involves the recruitment of adaptor proteins like TRADD and TRAF2, leading to the activation of downstream kinases and transcription factors such as NF-κB and AP-1.

Caption: Predicted inhibition of the TNF-α signaling pathway.

IL-6 Signaling Pathway

Interleukin-6 (IL-6) is another key cytokine in the inflammatory response. It signals through a receptor complex consisting of the IL-6 receptor (IL-6R) and gp130. This leads to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which upregulates the expression of genes involved in inflammation and cell proliferation.[5]

Caption: Predicted inhibition of the IL-6 signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis of N-(5-Hydroxypyridin-2-yl)acetamide and for assessing its biological activity based on standard laboratory procedures and the methodologies used for its analogue.

Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

This protocol describes a general method for the N-acetylation of 2-amino-5-hydroxypyridine.

Workflow Diagram:

Caption: General workflow for the synthesis of the target compound.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-hydroxypyridine in a suitable solvent such as pyridine or glacial acetic acid.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water or onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(5-Hydroxypyridin-2-yl)acetamide.

Monocyte Adhesion Assay

This protocol is designed to assess the inhibitory effect of N-(5-Hydroxypyridin-2-yl)acetamide on cytokine-induced monocyte adhesion to endothelial cells.

Workflow Diagram:

Caption: Workflow for the monocyte adhesion assay.

Detailed Steps:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.

-

Compound Treatment: Pre-incubate the HUVEC monolayers with varying concentrations of N-(5-Hydroxypyridin-2-yl)acetamide for 1 hour.

-

Cytokine Stimulation: Stimulate the HUVECs with recombinant human TNF-α (10 ng/mL) or IL-6 (10 ng/mL) for 4-6 hours.

-

Monocyte Labeling: Label a suspension of THP-1 monocytic cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

-

Co-culture: Add the fluorescently labeled THP-1 cells to the HUVEC monolayers and incubate for 30-60 minutes.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent THP-1 cells.

-

Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent monocytes.

-

Data Analysis: Calculate the percentage of inhibition of monocyte adhesion for each concentration of the test compound compared to the cytokine-stimulated control.

Conclusion

N-(5-Hydroxypyridin-2-yl)acetamide represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of a close structural analogue, it is hypothesized to exert its effects through the dual inhibition of TNF-α and IL-6 signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on confirming its mechanism of action, determining its in vitro and in vivo efficacy, and evaluating its pharmacokinetic and toxicological profiles.

References

- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Synthesis of 2-Acetylamino-5-hydroxypyridine

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Acetylamino-5-hydroxypyridine, a valuable pyridine derivative in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details established synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of the target compound.

Introduction

2-Acetylamino-5-hydroxypyridine, also known as 2-acetamido-5-hydroxypyridine, is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both a hydroxyl and an acetylamino group on the pyridine ring, allows for diverse functionalization and derivatization, making it a versatile intermediate in the development of novel therapeutic agents. This guide outlines the primary synthetic strategies for obtaining this compound, focusing on accessible starting materials and efficient reaction sequences.

Synthetic Strategies

Two main strategies for the synthesis of 2-Acetylamino-5-hydroxypyridine are presented here. The first involves the acetylation of a pre-functionalized pyridine ring, while the second builds the desired functionality through a series of substitution and transformation reactions.

Strategy 1: Acetylation of 2-Amino-5-hydroxypyridine

This is the most direct approach, involving the acetylation of the commercially available or synthetically prepared 2-amino-5-hydroxypyridine. The key challenge in this route is the selective acetylation of the amino group in the presence of the hydroxyl group.

Strategy 2: Multi-step Synthesis from 2-Aminopyridine

A more versatile and often higher-yielding approach starts from the readily available 2-aminopyridine. This multi-step synthesis involves the protection of the amino group via acetylation, followed by the introduction of a functional group at the 5-position, which is then converted to a hydroxyl group. A common pathway involves nitration followed by reduction and diazotization.

Experimental Protocols

Strategy 1: Synthesis of 2-Amino-5-hydroxypyridine

Several methods exist for the synthesis of the precursor 2-amino-5-hydroxypyridine.

Method A: Debenzylation of 5-(Benzyloxy)pyridin-2-amine

This method involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine to remove the benzyl protecting group from the hydroxyl functionality.

-

Reaction:

-

A solution of 5-(benzyloxy)pyridin-2-amine in ethanol and toluene is treated with 10% Palladium on activated carbon (Pd/C) as a catalyst.

-

The reaction is carried out in an autoclave under a hydrogen atmosphere (0.2 MPa absolute pressure) at 25°C for 4 hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield 2-amino-5-hydroxypyridine.[1]

-

Method B: From 2-Amino-5-bromopyridine

This four-step synthesis begins with the protection of the amino group, followed by methoxylation, deprotection, and finally demethylation.[2][3]

-

Protection of the Amino Group: 2-Amino-5-bromopyridine is reacted with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[2][3]

-

Methoxylation: The resulting compound is treated with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.[2][3]

-

Deprotection of the Amino Group: The pyrrole protecting group is removed using hydroxylamine hydrochloride to produce 2-amino-5-methoxypyridine.[2][3]

-

Demethylation: The final step involves demethylation with 95% sulfuric acid to afford 2-amino-5-hydroxypyridine.[2][3]

A similar method starting from 2-amino-5-bromo(iodo)pyridine involves protection of the amino group, reaction with sodium benzylalcohol to introduce a benzyloxy group, and subsequent simultaneous deprotection of both the amino and hydroxyl groups.[4]

Strategy 2: Multi-step Synthesis from 2-Aminopyridine

This pathway involves the initial acetylation of 2-aminopyridine, followed by functionalization at the 5-position.

-

Acetylation of 2-Aminopyridine:

-

2-Aminopyridine is dissolved in acetic anhydride.

-

The reaction is exothermic and the temperature should be controlled.

-

The reaction mixture is stirred for a specified time to yield 2-acetylaminopyridine.

-

-

Nitration of 2-Acetylaminopyridine:

-

2-Acetylaminopyridine is slowly added to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature.

-

The reaction mixture is stirred to produce 2-acetylamino-5-nitropyridine.

-

-

Reduction of the Nitro Group:

-

The 2-acetylamino-5-nitropyridine is reduced to 2-acetylamino-5-aminopyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., Pt/C in methanol).[5]

-

-

Diazotization and Hydrolysis:

-

The resulting 2-acetylamino-5-aminopyridine is then subjected to a diazotization reaction, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group at the 5-position, yielding the final product, 2-acetylamino-5-hydroxypyridine.

-

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Starting Material | Reaction Step | Product | Yield (%) | Reference |

| 5-(Benzyloxy)pyridin-2-amine | Debenzylation (Catalytic Hydrogenation) | 2-Amino-5-hydroxypyridine | 92 | [1] |

| 2-Amino-5-bromopyridine | Four-step synthesis (overall yield) | 2-Amino-5-hydroxypyridine | 45 | [2][3] |

| 2-Acetylamino-5-nitropyridine | Reduction | 2-Acetylamino-5-aminopyridine | 95 | [5] |

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the described synthetic strategies.

Caption: Synthesis Strategy 1: Acetylation of 2-Amino-5-hydroxypyridine.

Caption: Synthesis Strategy 2: Multi-step synthesis from 2-Aminopyridine.

Conclusion

The synthesis of 2-Acetylamino-5-hydroxypyridine can be achieved through several viable routes. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and the need for specific purity profiles. The direct acetylation of 2-amino-5-hydroxypyridine is a straightforward approach if the precursor is readily available. The multi-step synthesis from 2-aminopyridine offers greater flexibility and can be a more cost-effective option for large-scale production. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

- 1. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 5. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(5-Hydroxypyridin-2-yl)acetamide: Synthesis, Properties, and Potential Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Hydroxypyridin-2-yl)acetamide is a pyridin-2-yl acetamide derivative with potential therapeutic applications, particularly in the realm of inflammatory diseases. While direct extensive research on this specific molecule is limited, its structural analogs, notably N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated significant anti-inflammatory properties through the dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This technical guide provides a comprehensive overview of N-(5-Hydroxypyridin-2-yl)acetamide, including its chemical properties, a proposed synthesis protocol, and an in-depth review of the biological activities and mechanisms of action of its closely related analogs. Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.

Chemical Properties

N-(5-Hydroxypyridin-2-yl)acetamide is a small molecule with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . While comprehensive experimental data is not widely published, its basic properties are available from various chemical suppliers.

Table 1: Physicochemical Properties of N-(5-Hydroxypyridin-2-yl)acetamide

| Property | Value | Source |

| CAS Number | 159183-89-8 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 | [2] |

| Appearance | Brown Solid | [1] |

| Purity | ≥98% | [2] |

| IUPAC Name | N-(5-hydroxypyridin-2-yl)acetamide | |

| InChI Key | NOHYOJBXOLFMHD-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=NC=CC(O)=C1 | [5] |

| Storage | Refrigerator | [1] |

Synthesis

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of N-(5-Hydroxypyridin-2-yl)acetamide.

Experimental Protocols

A convenient four-step synthesis of 2-amino-5-hydroxypyridine has been reported with an overall yield of 45%.[7][8]

-

Step 1: Protection of the amino group. 2-amino-5-bromopyridine is reacted with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

-

Step 2: Methoxylation. The protected intermediate is then treated with sodium methoxide to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

-

Step 3: Deprotection of the amino group. The pyrrole protecting group is removed using hydroxylamine hydrochloride to produce 2-amino-5-methoxypyridine.

-

Step 4: Demethylation. The final step involves demethylation with 95% H₂SO₄ to afford 2-amino-5-hydroxypyridine.

An alternative debenzylation route has also been described. 2-amino-5-benzyloxypyridine is subjected to hydrogenation with 10% Pd/C in an ethanol/toluene solution to yield 2-amino-5-hydroxypyridine in 92% yield.[2][9]

The acetylation of 2-aminopyridines is a standard transformation.[4] A general procedure is as follows:

-

Dissolve 2-amino-5-hydroxypyridine in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane.

-

Add acetic anhydride to the solution. The reaction can be performed at room temperature or with gentle heating (e.g., 70°C).[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by pouring it into ice water and extracting the product with a suitable organic solvent like ethyl acetate.[6]

-

The product can be purified by crystallization, for example, from diethyl ether.[10]

Biological Activity and Mechanism of Action

While there is a lack of specific biological data for N-(5-Hydroxypyridin-2-yl)acetamide, significant insights can be drawn from the well-documented activities of its close analog, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide. This analog has been identified as a potent anti-colitis agent that functions through the dual inhibition of TNF-α and IL-6 signaling pathways.[9][11]

Anti-Inflammatory Activity: Inhibition of TNF-α and IL-6

TNF-α and IL-6 are key pro-inflammatory cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD).[9][12][13][14][15][16] The trimethylated analog of N-(5-Hydroxypyridin-2-yl)acetamide has been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by both TNF-α and IL-6.[9][11]

Table 2: In Vitro Anti-Inflammatory Activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide

| Assay | Compound | Concentration | % Inhibition | Comparator |

| TNF-α-induced monocyte adhesion | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | 1 µM | Similar to tofacitinib | Tofacitinib (1 µM) |

| IL-6-induced monocyte adhesion | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | 1 µM | Similar to tofacitinib | Tofacitinib (1 µM) |

Data extracted from a study on the trimethylated analog.[9][11]

Signaling Pathways

The inhibitory action on TNF-α and IL-6 suggests that N-(5-Hydroxypyridin-2-yl)acetamide and its analogs may interfere with the downstream signaling cascades of these cytokines, which are crucial in amplifying the inflammatory response in IBD.

Caption: Proposed mechanism of action via inhibition of TNF-α and IL-6 signaling.

In Vivo Efficacy in a Model of Colitis

Oral administration of the trimethylated analog has been shown to significantly suppress the clinical signs of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis in rats. This includes a reduction in weight loss, colon tissue edema, and myeloperoxidase (MPO) activity, which is a marker for inflammatory cell infiltration.[9]

Experimental Protocols for Biological Evaluation

The following protocols are based on methodologies used for the evaluation of the trimethylated analog and are applicable for assessing the biological activity of N-(5-Hydroxypyridin-2-yl)acetamide.

TNF-α and IL-6 Inhibition Assay (ELISA)

This assay quantifies the inhibition of TNF-α and IL-6 production in stimulated immune cells.

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.

-

Stimulation: Seed the cells in 96-well plates and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of N-(5-Hydroxypyridin-2-yl)acetamide.

-

Cytokine Measurement: After an incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][18][19]

-

Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the IC₅₀ value for the test compound.

Monocyte Adhesion Assay

This assay measures the ability of the compound to inhibit the adhesion of monocytes to endothelial or epithelial cells.

-

Cell Culture: Grow a monolayer of human colon epithelial cells (e.g., Caco-2) in a 96-well plate.[20]

-

Labeling of Monocytes: Label a suspension of monocytic cells (e.g., U937) with a fluorescent dye such as Calcein AM.[21]

-

Treatment and Co-culture: Treat the epithelial cell monolayer with TNF-α or IL-6 to induce the expression of adhesion molecules. Then, add the fluorescently labeled monocytes in the presence or absence of N-(5-Hydroxypyridin-2-yl)acetamide and incubate.

-

Washing: Gently wash the wells to remove non-adherent monocytes.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of adhesion relative to the untreated control and determine the inhibitory effect of the compound.

TNBS-Induced Colitis Model in Rats

This in vivo model is used to evaluate the efficacy of the compound in a preclinical model of IBD.[5][22][23][24][25]

-

Induction of Colitis: Anesthetize male Wistar rats and instill a solution of TNBS in ethanol into the colon via a catheter.

-

Treatment: Administer N-(5-Hydroxypyridin-2-yl)acetamide orally at various doses for a specified period.

-

Monitoring: Monitor the animals for clinical signs of colitis, including body weight loss and diarrhea.

-

Assessment of Colonic Damage: At the end of the study, sacrifice the animals and excise the colons. Macroscopically score the colonic damage based on the presence of inflammation, ulceration, and wall thickening.

-

Histological Analysis: Process colon tissue samples for histological examination to assess the microscopic damage and inflammatory cell infiltration.

Myeloperoxidase (MPO) Activity Assay

This assay measures MPO activity in colon tissue as a marker of neutrophil infiltration.[1][3][26][27]

-

Tissue Homogenization: Homogenize a weighed portion of the colon tissue in a suitable buffer (e.g., phosphate buffer containing hexadecyltrimethylammonium bromide).

-

Centrifugation: Centrifuge the homogenate and collect the supernatant.

-

Enzymatic Reaction: Add the supernatant to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.

-

Spectrophotometric Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer.

-

Data Analysis: Calculate the MPO activity and express it as units per gram of tissue.

Conclusion and Future Directions

N-(5-Hydroxypyridin-2-yl)acetamide represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the significant in vitro and in vivo activity of its close analog, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, it is hypothesized that N-(5-Hydroxypyridin-2-yl)acetamide will also exhibit inhibitory effects on TNF-α and IL-6 signaling pathways.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol for N-(5-Hydroxypyridin-2-yl)acetamide and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

In Vitro Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC₅₀ values of N-(5-Hydroxypyridin-2-yl)acetamide against TNF-α and IL-6 production and to confirm its inhibitory effect on monocyte adhesion.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of N-(5-Hydroxypyridin-2-yl)acetamide in preclinical models of inflammatory diseases, such as the TNBS-induced colitis model.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to elucidate the SAR and optimize the potency and pharmacokinetic properties of this chemical series.

-

Mechanism of Action Studies: Investigating the precise molecular targets and downstream signaling pathways affected by N-(5-Hydroxypyridin-2-yl)acetamide to fully understand its mechanism of action.

This technical guide provides a solid foundation for initiating and advancing research on N-(5-Hydroxypyridin-2-yl)acetamide as a potential therapeutic agent for inflammatory diseases. The provided protocols and data from related compounds offer a clear roadmap for future investigations in this promising area of drug discovery.

References

- 1. assaygenie.com [assaygenie.com]

- 2. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. nwlifescience.com [nwlifescience.com]

- 4. connectsci.au [connectsci.au]

- 5. mdpi.com [mdpi.com]

- 6. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-hydroxypyridine | 55717-46-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The dual role of interleukin-6 in Crohn’s disease pathophysiology [frontiersin.org]

- 13. Tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 expression in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of tumor necrosis factor receptor in the inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Role of interleukin-6-mediated inflammation in the pathogenesis of inflammatory bowel disease: focus on the available therapeutic approaches and gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Assays for measurement of TNF antagonists in practice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]

- 23. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. (-)-Fenchone Ameliorates TNBS-Induced Colitis in Rats via Antioxidant, Immunomodulatory, and Cytoprotective Mechanisms [mdpi.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of N-(5-Hydroxypyridin-2-yl)acetamide Analogs as Potent Anti-Inflammatory Agents

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical evaluation of a novel class of anti-inflammatory compounds derived from the N-(5-Hydroxypyridin-2-yl)acetamide scaffold. While the parent compound serves as a foundational structure, research has highlighted the significant therapeutic potential of its analogs, particularly N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its derivatives, in the context of inflammatory bowel disease (IBD). This document provides a comprehensive overview of the synthesis, mechanism of action, and preclinical efficacy of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD is complex and involves a dysregulated immune response, in which pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role.[1] Consequently, the inhibition of these cytokine signaling pathways represents a key therapeutic strategy for IBD management.

Recent drug discovery efforts have identified a promising class of small molecules based on the N-(5-Hydroxypyridin-2-yl)acetamide core structure. A significant advancement in this area is the development of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Compound 1 in key studies) and its analogs.[1] These compounds have demonstrated potent inhibitory effects on inflammatory processes by dually targeting TNF-α and IL-6-induced cellular responses. This guide focuses on the scientific foundation of these findings, presenting the data and methodologies that underscore their potential as novel therapeutics for IBD.

Synthesis and Structure-Activity Relationship

The synthesis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its analogs has been a focal point of medicinal chemistry efforts to optimize the anti-inflammatory activity of the N-(5-Hydroxypyridin-2-yl)acetamide scaffold. While specific synthetic routes for the parent N-(5-Hydroxypyridin-2-yl)acetamide are established in chemical literature, the focus of therapeutic development has been on its substituted analogs.

A key study synthesized a series of analogs based on the 6-acetamido-2,4,5-trimethylpyridin-3-ol structure (Compound 1) to explore the structure-activity relationship.[1] The research indicated a strong correlation between the chemical structure of the analogs and their inhibitory activity against TNF-α and IL-6-induced cell adhesion.[1] Among the synthesized compounds, analog 2-19 emerged as the most potent, exhibiting significantly better inhibitory activity than the parent compound and the established JAK inhibitor, tofacitinib.[1]

Quantitative Data Presentation

The preclinical efficacy of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (Compound 1) and its optimized analog (Compound 2-19) has been quantified through in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative analysis with existing IBD treatments.

Table 1: In Vitro Inhibition of Monocyte Adhesion to Colon Epithelial Cells

| Compound | Concentration | Inhibition of TNF-α-induced Adhesion | Inhibition of IL-6-induced Adhesion |

| Compound 1 | 1 µM | Significant Inhibition | Significant Inhibition |

| Compound 2-19 | Not Specified | Much better than Tofacitinib | Much better than Tofacitinib |

| Tofacitinib | 1 µM | Similar to Compound 1 | Similar to Compound 1 |

| Mesalazine | 1000 µM | Much lower than Compound 1 | Much lower than Compound 1 |

Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

Table 2: In Vivo Efficacy in a TNBS-Induced Rat Colitis Model

| Treatment | Dosage | Effect on Weight Loss | Effect on Colon Tissue Edema | Effect on Myeloperoxidase Activity |

| Compound 1 | Not Specified | Significant Suppression | Significant Suppression | Significant Suppression |

| Compound 2-19 | 1 mg/kg | More efficacious than Compound 1 and Sulfasalazine | More efficacious than Compound 1 and Sulfasalazine | More efficacious than Compound 1 and Sulfasalazine |

| Sulfasalazine | 300 mg/kg | Significant Suppression | Significant Suppression | Significant Suppression |

Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogs is the dual inhibition of TNF-α and IL-6 signaling pathways.[1] These cytokines are central to the inflammatory cascade in IBD. TNF-α promotes inflammation by binding to its receptor (TNFR) and activating downstream signaling pathways, such as NF-κB, leading to the expression of various pro-inflammatory genes. IL-6, via its receptor (IL-6R) and the gp130 co-receptor, activates the JAK-STAT signaling pathway, which also upregulates inflammatory gene expression.

The following diagram illustrates the proposed inhibitory action of the N-(5-Hydroxypyridin-2-yl)acetamide analogs on these pathways.

Caption: Proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogs.

Synthesis of 6-acetamido-2,4,5-trimethylpyridin-3-ol (Compound 1)

While the full synthetic details require access to the primary literature, a general synthetic strategy for 6-amino-2,4,5-trimethylpyridin-3-ols has been developed from pyridoxine HCl. This multi-step synthesis involves the formation of a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, followed by a Buchwald-Hartwig amination reaction to introduce the amino group at the C(6) position. Subsequent acetylation and debenzylation would yield the final product.

In Vitro Monocyte Adhesion Assay

This assay evaluates the ability of the compounds to inhibit the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory response in IBD.

Workflow Diagram:

Caption: In vitro cell adhesion assay workflow.

Detailed Protocol:

-

Cell Culture: Human colon epithelial cells (e.g., HT-29) are cultured in appropriate media until they form a confluent monolayer in 96-well plates.

-

Compound Treatment: The epithelial cell monolayers are pre-treated with various concentrations of the test compounds (e.g., Compound 1, Compound 2-19, tofacitinib, mesalazine) for a specified period (e.g., 1 hour).

-

Cytokine Stimulation: The cells are then stimulated with recombinant human TNF-α or IL-6 to induce the expression of adhesion molecules on the cell surface.

-

Monocyte Addition: Human monocytic cells (e.g., U937), pre-labeled with a fluorescent dye (e.g., Calcein-AM), are added to the epithelial cell monolayers.

-

Co-incubation: The co-culture is incubated for a defined period (e.g., 1-2 hours) to allow for monocyte adhesion.

-

Washing: Non-adherent monocytes are removed by gentle washing with a buffered saline solution.

-

Quantification: The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to the cytokine-stimulated control group without compound treatment.

In Vivo TNBS-Induced Colitis Rat Model

This is a widely used animal model to mimic the pathology of IBD and to evaluate the efficacy of potential therapeutics.

Workflow Diagram:

Caption: TNBS-induced colitis model workflow.

Detailed Protocol:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Induction of Colitis: The rats are fasted overnight and then lightly anesthetized. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intra-rectally via a catheter. The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation.

-

Compound Administration: The test compounds (e.g., Compound 1, Compound 2-19, sulfasalazine) are administered orally, typically starting on the day of colitis induction and continuing daily for the duration of the study.

-

Clinical Monitoring: The animals are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces.

-

Tissue Collection: At the end of the study period (e.g., 7 days), the animals are euthanized, and the colon is excised.

-

Macroscopic and Histological Assessment: The colon is examined for macroscopic signs of damage, such as ulceration and inflammation. Tissue samples are also collected for histological analysis to assess the degree of inflammation and tissue damage.

-

Biochemical Analysis: The wet weight and length of the colon are measured to determine the colon weight/length ratio, an indicator of tissue edema. Myeloperoxidase (MPO) activity in the colon tissue is measured as a biochemical marker of neutrophil infiltration.

Conclusion and Future Directions

The discovery and preclinical development of N-(5-Hydroxypyridin-2-yl)acetamide analogs, particularly N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its derivative 2-19, represent a significant step forward in the search for novel oral therapeutics for inflammatory bowel disease. These compounds have demonstrated promising dual inhibitory activity against TNF-α and IL-6-mediated inflammation in both in vitro and in vivo models. The superior efficacy of analog 2-19 compared to an established JAK inhibitor highlights the potential of this chemical scaffold.

Future research should focus on elucidating the precise molecular targets of these compounds within the TNF-α and IL-6 signaling pathways. Further optimization of the pharmacokinetic and safety profiles of these analogs will be crucial for their advancement into clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective treatments for IBD.

References

An In-depth Technical Guide to N-(5-Hydroxypyridin-2-yl)acetamide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Hydroxypyridin-2-yl)acetamide and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of inflammatory diseases and oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols for their synthesis and key biological assays are presented, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the underlying mechanisms of action by visualizing the relevant signaling pathways, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

N-(5-Hydroxypyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and an acetamido group. This core structure has proven to be a versatile scaffold for the development of potent modulators of various biological targets. Notably, derivatives of this compound have demonstrated significant anti-inflammatory properties by dually inhibiting Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key cytokines implicated in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune disorders.[1] This guide will delve into the technical details of this class of compounds, providing a foundation for further research and development.

Synthesis and Characterization

The synthesis of N-(5-Hydroxypyridin-2-yl)acetamide can be achieved through a multi-step process, starting from commercially available 2-amino-5-bromopyridine. A general synthetic scheme involves the protection of the amino group, followed by a nucleophilic substitution to introduce a methoxy group, which is subsequently demethylated to yield the hydroxyl group. The final step involves the acetylation of the amino group.

General Synthetic Pathway

A plausible synthetic route is outlined below:

-

Protection of the Amino Group: The amino group of 2-amino-5-bromopyridine is protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole-protected intermediate.[2]

-

Methoxylation: The bromo-substituent is replaced with a methoxy group via a nucleophilic substitution reaction using sodium methoxide.[2]

-

Deprotection of the Amino Group: The protecting group is removed to yield 2-amino-5-methoxypyridine.[2]

-

Demethylation: The methoxy group is converted to a hydroxyl group to give 2-amino-5-hydroxypyridine.[2]

-

Acetylation: The amino group of 2-amino-5-hydroxypyridine is acetylated using acetic anhydride in pyridine to yield the final product, N-(5-Hydroxypyridin-2-yl)acetamide.[3]

Biological Activity and Therapeutic Potential

Derivatives of N-(5-Hydroxypyridin-2-yl)acetamide have shown significant promise as anti-inflammatory agents, particularly in the context of IBD. Their mechanism of action involves the dual inhibition of TNF-α and IL-6 signaling pathways.[1]

Anti-inflammatory Activity

Research has demonstrated that N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues exhibit potent inhibitory effects on TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells.[1] This activity is crucial in mitigating the inflammatory cascade characteristic of IBD.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues.

| Compound | Structure | Inhibition of TNF-α-induced Adhesion (%) at 1 µM | Inhibition of IL-6-induced Adhesion (%) at 1 µM |

| Parent Compound (1) | N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | Similar to Tofacitinib | Similar to Tofacitinib |

| Analogue 2-19 | Structure not publicly disclosed | Significantly better than Tofacitinib | Significantly better than Tofacitinib |

| Tofacitinib | (Reference JAK inhibitor) | - | - |

| Mesalazine | (Reference IBD drug) | Much lower than Parent Compound (at 1000 µM) | Much lower than Parent Compound (at 1000 µM) |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2021.[1]

In Vivo Efficacy in a Colitis Model

Oral administration of the parent compound and its potent analogue (2-19) in a trinitrobenzenesulfonic acid (TNBS)-induced rat model of colitis resulted in a significant suppression of clinical signs of the disease. This included a reduction in weight loss, colon tissue edema, and myeloperoxidase (MPO) activity, which is a marker for inflammatory cell infiltration in colon tissues.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent compound and for key biological assays used to evaluate the efficacy of its derivatives.

Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide

This protocol is a proposed synthetic route based on established chemical transformations.

Step 1: Synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine [2]

-

To a solution of 2-amino-5-bromopyridine (10 mmol) in toluene (30 mL), add 2,5-hexanedione (12 mmol) and p-toluenesulfonic acid (3 mmol).

-

Heat the mixture to reflux using a Dean-Stark apparatus for 8-10 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Step 2: Synthesis of 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine [2]

-

To a solution of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine in methanol, add sodium methoxide.

-

Heat the reaction mixture at reflux and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent, wash with water, and dry over Na₂SO₄.

-

Concentrate the organic layer to obtain the product.

Step 3: Synthesis of 2-Amino-5-methoxypyridine [2]

-

A mixture of 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, hydroxylamine hydrochloride, and triethylamine in ethanol and water is refluxed for 20 hours.

-

Cool the solution and quench with 2 M HCl.

-

Wash with an organic solvent and adjust the pH of the aqueous layer to 9-10 with 6 M NaOH.

-

Extract the product with diethyl ether, dry the combined organic phases over MgSO₄, and remove the solvent in vacuo.

Step 4: Synthesis of 2-Amino-5-hydroxypyridine [2]

-

Stir 95% H₂SO₄ (10 mL) at 80 °C.

-

Add 2-amino-5-methoxypyridine (5 mmol) dropwise, maintaining the temperature at 80-85 °C.

-

Continue stirring at 90-93 °C for about 24 hours, monitoring by TLC.

-

Pour the reaction mixture into crushed ice (100 g) and adjust the pH to 7-8 with Na₂CO₃.

-

Extract the product with diethyl ether.

Step 5: Synthesis of N-(5-Hydroxypyridin-2-yl)acetamide [3]

-

Dissolve 2-amino-5-hydroxypyridine (1.0 equiv.) in dry pyridine under an inert atmosphere.

-

Add acetic anhydride (1.5–2.0 equiv.) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the mixture with toluene.

-

Dilute the residue with dichloromethane and wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the final product.

In Vitro Monocyte Adhesion Assay[4][5]

This assay quantifies the adhesion of monocytes to endothelial cells, a key event in inflammation.

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in gelatin-coated 6-well plates until confluent. Culture THP-1 monocytes in RPMI 1640 medium.

-

Endothelial Cell Activation: Treat HUVEC monolayers with TNF-α (e.g., 10 ng/mL) or IL-6 for 12 hours to induce the expression of adhesion molecules.

-

Monocyte Labeling: Label THP-1 monocytes with a fluorescent dye (e.g., DIL) according to the manufacturer's protocol.

-

Adhesion Assay: Add the fluorescently labeled THP-1 cells (5x10⁵ cells/well) to the activated HUVEC monolayer and incubate for 30 minutes at 37°C.

-

Washing: Remove non-adherent monocytes by washing the wells three times with PBS.

-

Quantification: Dissociate the adherent cells and quantify the number of fluorescent monocytes using flow cytometry. The number of monocytes adhered per HUVEC can be calculated.

In Vivo TNBS-Induced Colitis Model in Rats[1]

This model is used to evaluate the anti-inflammatory efficacy of compounds in vivo.

-

Induction of Colitis: Administer TNBS (in 50% ethanol) intrarectally to anesthetized rats.

-

Compound Administration: Administer the test compounds (e.g., N-(5-hydroxypyridin-2-yl)acetamide derivatives) or vehicle orally for a specified period.

-

Assessment of Colitis Severity:

-

Body Weight: Monitor body weight daily.

-

Colon Length and Weight: At the end of the experiment, sacrifice the animals and measure the length and weight of the colon to assess edema.

-

Myeloperoxidase (MPO) Activity: Homogenize a section of the colon tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[4] Centrifuge the homogenate and measure the MPO activity in the supernatant using a spectrophotometric assay with o-dianisidine dihydrochloride as the substrate.[4]

-

Signaling Pathway Analysis

The anti-inflammatory effects of N-(5-Hydroxypyridin-2-yl)acetamide derivatives are attributed to their ability to inhibit both TNF-α and IL-6 signaling pathways.

TNF-α Signaling Pathway

TNF-α is a pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[5][6] This results in the expression of various pro-inflammatory genes.

References

- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

Unveiling the Bioactive Potential: A Technical Guide to N-(5-Hydroxypyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Hydroxypyridin-2-yl)acetamide and its analogues are emerging as a promising class of compounds with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity of N-(5-Hydroxypyridin-2-yl)acetamide, with a primary focus on its potential as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) signaling pathways. Drawing upon research on closely related analogues, this document details quantitative biological data, in-depth experimental protocols for in vitro and in vivo assays, and visual representations of the proposed mechanisms of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction

Inflammatory bowel disease (IBD) and other chronic inflammatory conditions are complex multifactorial disorders where pro-inflammatory cytokines such as TNF-α and IL-6 play a pivotal role in disease pathogenesis.[1] Consequently, the inhibition of these signaling pathways represents a key therapeutic strategy. The N-acetylated hydroxypyridine scaffold has garnered attention for its potential to modulate these inflammatory responses. This whitepaper focuses on the biological activity of N-(5-Hydroxypyridin-2-yl)acetamide, a key member of this class. While direct experimental data for this specific compound is limited, extensive research on its close analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, provides a strong foundation for understanding its potential biological effects and mechanism of action.[1]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(5-hydroxypyridin-2-yl)acetamide | |

| CAS Number | 159183-89-8 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Purity | ≥98% | [2] |

Biological Activity: Anti-Inflammatory Properties

Research on the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as Analogue 1 ), has demonstrated significant anti-inflammatory activity. This activity is attributed to the dual inhibition of TNF-α and IL-6-induced cellular responses.[1]

Quantitative Data for Analogue 1

The following table summarizes the quantitative data on the inhibitory activity of Analogue 1 in in vitro assays.

| Assay | Compound | Concentration (µM) | Inhibition (%) | Comparator | Comparator Concentration (µM) | Comparator Inhibition (%) |

| TNF-α-induced monocyte-colon epithelial cell adhesion | Analogue 1 | 1 | Similar to tofacitinib | Tofacitinib | 1 | - |

| IL-6-induced monocyte-colon epithelial cell adhesion | Analogue 1 | 1 | Similar to tofacitinib | Tofacitinib | 1 | - |

| TNF-α-induced monocyte-colon epithelial cell adhesion | Analogue 1 | 1 | Much better than mesalazine | Mesalazine | 1000 | - |

| IL-6-induced monocyte-colon epithelial cell adhesion | Analogue 1 | 1 | Much better than mesalazine | Mesalazine | 1000 | - |

Data extracted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, a close analogue of N-(5-Hydroxypyridin-2-yl)acetamide.[1]

Proposed Mechanism of Action

The anti-inflammatory effects of N-(5-hydroxypyridin-2-yl)acetamide analogues are believed to be mediated through the inhibition of signaling pathways downstream of TNF-α and IL-6. This dual inhibition prevents the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade of IBD.[1]

References

An In-depth Technical Guide on the Potential Therapeutic Uses of N-(5-Hydroxypyridin-2-yl)acetamide and its Analogue in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging therapeutic potential of N-(5-Hydroxypyridin-2-yl)acetamide and its derivatives, with a primary focus on the analogue, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, as a promising agent for the treatment of inflammatory bowel disease (IBD). This document collates available preclinical data, elucidates the proposed mechanism of action, and provides detailed experimental methodologies for key cited studies. The core of this guide is the exploration of the dual inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) signaling pathways, a novel therapeutic strategy for IBD. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD is complex and involves a dysregulated immune response, genetic predisposition, and environmental factors. Key pro-inflammatory cytokines, particularly TNF-α and IL-6, are known to play a pivotal role in the perpetuation of intestinal inflammation.[1] While existing biologic therapies targeting single cytokines have shown efficacy, a significant number of patients either do not respond or lose response over time, highlighting the need for novel therapeutic strategies.

The compound N-(5-Hydroxypyridin-2-yl)acetamide and its analogues have emerged as a new class of small molecules with potential anti-inflammatory properties. Specifically, research has focused on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide (referred to as the "parent compound" in the primary literature), which has demonstrated significant efficacy in preclinical models of colitis.[1] This guide will focus on the available data for this analogue as a representative of this chemical class.

Mechanism of Action: Dual Inhibition of TNF-α and IL-6 Signaling

The primary mechanism of action for N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide is the dual inhibition of signaling pathways induced by TNF-α and IL-6.[1] These two cytokines are central to the inflammatory cascade in IBD. TNF-α promotes inflammation by inducing the expression of adhesion molecules on endothelial cells and epithelial cells, leading to the recruitment of immune cells to the site of inflammation. IL-6 is a pleiotropic cytokine with a wide range of pro-inflammatory effects, including the differentiation of T-helper 17 (Th17) cells and the production of acute-phase proteins.